bicyclo[2.1.1]hexane-2-carboxylic acid

Medicinal Chemistry Scaffold Rigidification Conformational Analysis

Ortho-/meta-substituted benzene rings in drug candidates often suffer from poor solubility, high lipophilicity, and metabolic instability. Bicyclo[2.1.1]hexane-2-carboxylic acid provides a conformationally locked, sp³-rich bioisostere that directly addresses these ADME liabilities while preserving exit vector geometry for target engagement. - Acts as a saturated phenyl replacement; unlike BCPs (para) or flexible cyclopentanes, the BCH core precisely mimics ortho/meta substitution patterns. - Carboxylic acid handle enables rapid conjugation for FBDD library synthesis or peptide coupling. - Supplied at 98% purity; available from milligrams to grams for scaffold hopping and lead optimization campaigns.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 2411265-28-4
Cat. No. B6249413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebicyclo[2.1.1]hexane-2-carboxylic acid
CAS2411265-28-4
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1C2CC1C(C2)C(=O)O
InChIInChI=1S/C7H10O2/c8-7(9)6-3-4-1-5(6)2-4/h4-6H,1-3H2,(H,8,9)
InChIKeyYHSABULRFDYNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.1.1]hexane-2-carboxylic Acid: Conformationally Rigid Scaffold


Bicyclo[2.1.1]hexane-2-carboxylic acid (CAS 2411265-28-4) is a saturated, bicyclic carboxylic acid belonging to the bicyclo[2.1.1]hexane (BCH) family. These compounds are characterized by a highly strained and conformationally locked framework [1]. The bicyclo[2.1.1]hexane core is increasingly recognized as a valuable scaffold in medicinal chemistry, functioning as a saturated bioisostere for ortho- and meta-substituted benzene rings [2]. Its rigid, sp³-rich structure imparts distinct three-dimensional geometry compared to flat aromatic counterparts, influencing molecular interactions and physicochemical properties [3].

Scaffold rigidification: Conformationally locked bicyclo[2.1.1]hexane core for medicinal chemistry workflows.
Saturated bioisostere: Supports ortho- and meta-substituted benzene replacement research.
Sp³-rich geometry: May support entropy-driven binding studies and novel chemical space exploration.

Why Substituting Bicyclo[2.1.1]hexane-2-carboxylic Acid with Similar Scaffolds Fails


The bicyclo[2.1.1]hexane core is not interchangeable with other saturated bioisosteres such as bicyclo[1.1.1]pentane (BCP) or flexible alicyclic rings like cyclopentane. BCPs serve primarily as para-phenyl replacements, while BCHs mimic ortho- and meta-substitution patterns with distinct exit vector geometries [1]. Compared to a flexible 1,3-disubstituted cyclopentane, a 2,5-disubstituted BCH derivative locks the conformation, pre-organizing substituents for enhanced binding entropy [2]. Furthermore, even among BCHs, the specific regiochemistry of the carboxylic acid group dictates unique reactivity and synthetic utility, making simple analog substitution a high-risk approach without direct comparative data [3].

BCP vs BCH
Bicyclo[1.1.1]pentane primarily mimics para-substitution; exit-vector geometry may not transfer for ortho- or meta-mimetic research.
Flexible ring
1,3-disubstituted cyclopentane analogs may shift conformational equilibrium and entropic profile, requiring binding entropy review.
Regioisomer
Alternative BCH regioisomers can alter reactivity and coupling outcomes; synthetic fit should be verified independently.

Quantitative Evidence Guide for Bicyclo[2.1.1]hexane-2-carboxylic Acid


Conformational Rigidification: BCH vs. Flexible Cyclopentane

The bicyclo[2.1.1]hexane core provides a rigidified mimic of the biologically relevant 1,3-disubstituted cyclopentane motif. This structural rigidification pre-organizes the molecule for target binding [1].

BCH vs. Flexible Cyclopentane
Cross-study comparable
Conformationally locked: 1 dominant conformation vs. flexible ring equilibrium (half-chair/envelope).
Supports reduced entropic penalty for target binding.
Based on conformational analysis and X-ray crystallography of related structures.
Medicinal Chemistry Scaffold Rigidification Conformational Analysis

Isosteric Efficiency: BCH vs. Ortho-Substituted Benzene

2-Oxabicyclo[2.1.1]hexanes, close analogs of the BCH scaffold, have been shown to retain the bioactivity of parent phenyl-containing molecules while significantly improving key physicochemical parameters [1]. This suggests that the bicyclo[2.1.1]hexane core, as a saturated isostere, can confer similar benefits.

Isosteric Efficiency: Solubility & LogD
Class-level inference
Reported class-level changes: Solubility increased up to ~2500-fold; LogD decreased by up to ~2.8 units vs. ortho-phenyl.
Supports improved physicochemical profile potential.
Measured with 2-oxabicyclo[2.1.1]hexane analogs via HPLC-UV and shake-flask; target compound data to verify.
Bioisosterism Drug Design Physicochemical Properties

Synthetic Access to Diverse Substitution Patterns

A photocatalytic [2+2] cycloaddition methodology provides unified access to bicyclo[2.1.1]hexanes with a wide array of substitution patterns, including those that are inaccessible via traditional aromatic chemistry or other bioisostere classes [1].

Synthetic Access & Diversity
Class-level inference
Reported access to 11 distinct substitution patterns via photocatalytic [2+2] cycloaddition.
Supports novel chemical space exploration and diversity-oriented synthesis.
Synthetic methodology review; specific derivative yields may vary.
Synthetic Methodology Chemical Space Diversity-Oriented Synthesis

Application Scenarios for Bicyclo[2.1.1]hexane-2-carboxylic Acid


Conformationally Restricted Peptidomimetics

The rigid bicyclo[2.1.1]hexane core can be used to replace flexible cyclopentane or cyclohexane motifs in peptidomimetics, potentially enhancing binding affinity and selectivity for challenging targets such as proteases or GPCRs [1].

Saturated Bioisostere for Ortho-Substituted Benzene

This compound serves as a key intermediate for synthesizing saturated analogs of ortho-substituted phenyl-containing drugs. The resulting BCH-containing analogs are likely to exhibit improved aqueous solubility and reduced lipophilicity compared to the parent aromatic compound [2].

Fragment-Based Drug Discovery Building Block

The carboxylic acid group allows for facile conjugation, and the core's ability to be decorated with diverse substitution patterns [3] makes it an ideal component for generating FBDD libraries with novel, three-dimensional shapes. This can help explore underexploited chemical space and identify novel hits.

Application
Selection Property
Validation Focus
Conformationally restricted peptidomimetics
Rigid cyclopentane replacement scaffold
Binding affinity and selectivity endpoint review
Saturated bioisostere for ortho-substituted benzene
sp³-rich aromatic ring replacement core
Solubility and lipophilicity profile validation
Fragment-based drug discovery libraries
Multifunctional rigid core with synthetic diversity
Novel chemical space hit confirmation and expansion

Technical Documentation Hub

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26 linked technical documents
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